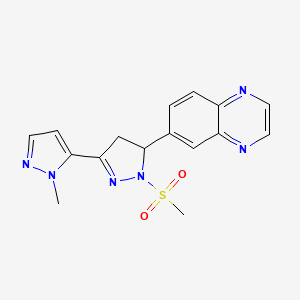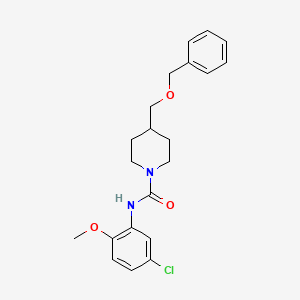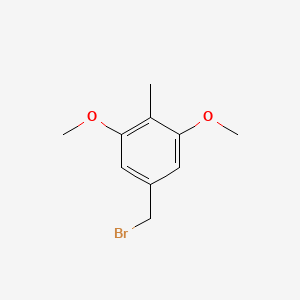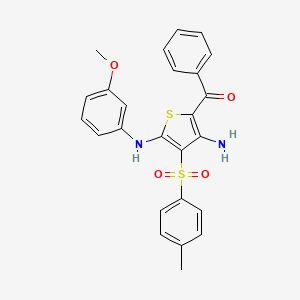
(3,5-二甲基异恶唑-4-基)(3-(吡嗪-2-氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of DPIOM is defined by its molecular formula,C15H18N4O3. This indicates that it contains 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Physical and Chemical Properties Analysis
The physical and chemical properties of DPIOM, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would typically be determined experimentally and reported in a material safety data sheet (MSDS) or a peer-reviewed publication.科学研究应用
杂环化学与药物设计
吡唑及其衍生物,包括具有异恶唑基和吡嗪基团的化合物,在杂环化学中至关重要,并且由于其生物和药理活性而广泛用于有机合成。它们作为开发新治疗剂的关键支架,显示出抗菌、抗氧化和抗癌活性的潜力。例如,对含有吡唑部分的衍生物的研究表明具有中等抗菌和抗氧化活性,表明它们在药物发现过程中作为先导化合物的潜力 (Golea Lynda, 2021)。
分子对接和 DFT 研究
通过分子对接和密度泛函理论 (DFT) 研究分析了具有异恶唑和吡嗪结构的衍生物,以了解它们与生物靶标的相互作用。这些研究有助于预测新化合物的生物功效,优化其结构以增强活性,并深入了解其作用机制。例如,对三取代吡唑的合成、DFT 和分子对接分析表明结构修饰如何影响抗菌和抗氧化活性 (Baliram S. Hote, P. Lokhande, 2014)。
抗癌和抗菌活性
具有与“(3,5-二甲基异恶唑-4-基)(3-(吡嗪-2-氧基)哌啶-1-基)甲酮”相似的结构特征的化合物已对其抗癌和抗菌潜力进行了评估。新型吡唑衍生物在体外对各种癌细胞系和菌株显示出有希望的结果,突显了这些杂环在开发新治疗剂中的重要性 (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016)。
合成和化学性质
对具有异恶唑和吡嗪环的化合物的合成和化学性质的研究有助于扩展可用于药物开发的化学空间。创新的合成方法能够构建具有明确立体化学的复杂分子,这对于生物活性至关重要。对异恶唑及其相关化合物合成的研究为设计和生产具有潜在治疗益处的新分子提供了有价值的信息 (M. Bagley, Krishna Chapaneri, James W. Dale, X. Xiong, J. Bower, 2005)。
安全和危害
作用机制
Target of Action
The primary target of the compound (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene expression .
Mode of Action
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone interacts with BRD4 by inhibiting its activity. This compound has been shown to exhibit a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093μM .
Biochemical Pathways
The inhibition of BRD4 by (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone affects various biochemical pathways. One of the key pathways influenced is the regulation of gene expression. By inhibiting BRD4, this compound can modulate the expression of genes that are critical for cell proliferation and survival .
Result of Action
The action of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone results in significant anti-proliferative activity against certain cancer cell lines. For instance, it has demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . Additionally, this compound has been shown to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
生化分析
Biochemical Properties
The exact biochemical properties of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone are not fully understood yet. It is known that the isoxazole derivative is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction .
Cellular Effects
The cellular effects of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone are currently under investigation. Preliminary studies suggest that it may have significant anti-proliferative activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is not fully elucidated. It has been suggested that the 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, established a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 .
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIPGZROXSJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)


![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)


![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)
